2-(4-Isopropylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide, also known as IBTFA, is a synthetic molecule belonging to the thiazole derivatives family. It was first introduced in 2017 by Balakumar et al. []. IBTFA has gained attention in various scientific research fields due to its potential applications, particularly in:
The primary focus of IBTFA research lies in its potential as an anti-cancer agent. Studies have shown that IBTFA can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells [, ]. IBTFA's mechanism of action is still under investigation, but it is believed to involve multiple pathways, including disruption of cell cycle progression and inhibition of protein synthesis [, ].
While research on IBTFA's anti-cancer properties is ongoing, its potential applications in other scientific fields are also being explored.
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide is a complex organic compound characterized by its unique structural features. This compound integrates thiazole and benzothiazole moieties, which are known for their significant biological activities. The molecular formula for this compound is C17H18N2S2, and it has a molecular weight of 334.46 g/mol. Its intricate structure contributes to its potential applications in medicinal chemistry and material science.
The biological activity of N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide is primarily attributed to its thiazole and benzothiazole components. These structures are associated with a range of pharmacological effects, including:
The synthesis of N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide has potential applications in various fields:
Interaction studies focus on the compound's binding affinity to specific biological targets such as enzymes and receptors. Techniques employed in these studies include:
These studies help elucidate the mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-chlorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide | Similar core structure with chlorine substitution | Potentially different biological activity due to chlorine's electronic properties |
| N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(p-tolyl)acetamide | Lacks fluorine substitution | May exhibit different pharmacokinetics |
| 2-(phenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide | No halogen substituents | Offers insights into structure-activity relationships |
The uniqueness of N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide lies in its specific combination of structural features that confer distinct biological activities and potential applications that differ from its analogs. Its integration of a propan-2-yl group alongside thiazole and benzothiazole moieties enhances its pharmacological profile compared to simpler derivatives.
N-(7-Methyl-thiazolo[4,5-g]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide is a heterocyclic organic compound characterized by a fused thiazolo[4,5-g]benzothiazole core substituted with a methyl group at the 7-position and a 2-(4-isopropylphenyl)acetamide moiety at the 2-position.
Systematic IUPAC Name:
The systematic name derives from its bicyclic framework:
Molecular Formula:
C₂₁H₂₂N₄OS₂ (calculated based on structural analysis).
Structural Features:
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 410.55 g/mol (calculated) |
| Topological Polar Surface Area | 106 Ų (estimated) |
| LogP (Lipophilicity) | ~3.5 (predicted) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, two thiazole S, one S) |
The compound’s development aligns with advances in thiazole-based medicinal chemistry, particularly targeting signal transduction pathways.
Key Milestones:
Institutional Contributions:
This compound belongs to a subclass of thiazolobenzothiazoles modified at the 2-position with acylated side chains. Its structural distinctions confer unique pharmacological potential.
Structural Comparisons:
Table 2: Comparative Analysis of Thiazolobenzothiazole Derivatives
Pharmacological Context: